molecular formula C24H20ClNO5S B2459368 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-36-8

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2459368
CAS No.: 866810-36-8
M. Wt: 469.94
InChI Key: BWLSWOLCGQGZLW-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a high-purity, synthetically derived small molecule intended for research and development applications. This compound belongs to a class of substituted quinolones, a scaffold recognized for its diverse biological activities and significance in medicinal chemistry . Its molecular structure integrates a 4-chlorobenzenesulfonyl group and a 4-methoxybenzyl moiety, features commonly associated with modulating biological target engagement and optimizing physicochemical properties in drug discovery efforts. The primary research applications for this compound are in the field of preclinical pharmaceutical development. It serves as a valuable chemical tool for investigating structure-activity relationships (SAR), particularly for research focused on pathways where sulfonyl-containing heterocycles have shown activity . Researchers can utilize this compound to explore its potential mechanisms of action, which may include interactions with enzyme active sites or cellular receptors . Substituted quinolone derivatives have been investigated for their potential in various therapeutic areas, providing a basis for further study with this specific analog . This product is supplied for non-human research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5S/c1-30-18-7-3-16(4-8-18)14-26-15-23(32(28,29)20-10-5-17(25)6-11-20)24(27)21-13-19(31-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLSWOLCGQGZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one and its analogs:

Compound Name Substituents at Key Positions Synthesis Method Melting Point/Physicochemical Data References
Target Compound : this compound - Position 3: 4-Chlorobenzenesulfonyl
- Position 6: Methoxy
- Position 1: 4-Methoxyphenylmethyl
Likely involves Pd-catalyzed cross-coupling or base-mediated condensation Not reported
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone - Position 3: 4-Isopropylbenzenesulfonyl
- Position 6: Ethoxy
- Position 1: 4-Chlorobenzyl
PdCl₂(PPh₃)₂-catalyzed coupling with 4-isopropylphenylboronic acid Not reported
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one - Position 3: 4-Isopropylbenzenesulfonyl
- Position 1: 2-Chlorophenylmethyl
Similar Pd-catalyzed Suzuki-Miyaura coupling Not reported
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one - Position 3: 3-Chlorobenzenesulfonyl
- Position 7: Diethylamino
- Position 6: Fluorine
Base-mediated condensation with p-methoxyacetophenone Not reported
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one - Position 3: 4-Fluorobenzoyl
- Position 6: Ethoxy
NaOH-mediated Claisen-Schmidt condensation in ethanol-DMF Not reported

Key Structural and Functional Differences

Sulfonyl Group Variations :

  • The target compound’s 4-chlorobenzenesulfonyl group (electron-withdrawing) contrasts with the 4-isopropylbenzenesulfonyl group in and , which introduces steric bulk. This impacts binding affinity in enzyme inhibition .
  • The 3-chlorobenzenesulfonyl group in may alter electronic distribution compared to the para-substituted analog, affecting reactivity in nucleophilic substitution reactions .

Substituent Position and Polarity :

  • Methoxy at position 6 (target) vs. ethoxy () or fluorine (): Methoxy enhances lipophilicity compared to ethoxy but reduces it relative to fluorine, influencing membrane permeability .
  • The 4-methoxyphenylmethyl group (target) vs. 2-chlorophenylmethyl (): Para-substitution on the benzyl group improves steric alignment with hydrophobic enzyme pockets .

Synthetic Pathways :

  • Pd-catalyzed cross-coupling (e.g., ) is common for introducing aryl groups, while base-mediated condensations () are used for ketone or sulfonamide formations .

Research Findings and Implications

  • Solubility and Bioavailability : The methoxy groups at positions 1 and 6 may increase aqueous solubility relative to ethyl or isopropyl substituents, as seen in and .
  • Thermal Stability : Analogous compounds (e.g., ) exhibit melting points >200°C, suggesting the target compound’s stability under physiological conditions .

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one , a member of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core with several substituents:

  • 4-chlorobenzenesulfonyl group
  • 6-methoxy group
  • 4-methoxyphenylmethyl group

These functional groups contribute to its unique chemical properties, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In studies assessing its effectiveness against various bacterial strains, it demonstrated moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

However, its efficacy was weaker against other strains tested. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or enzymatic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, likely through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have suggested that the compound may disrupt tubulin polymerization, which is crucial for cancer cell division .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural characteristics allow it to bind to specific proteins or receptors involved in critical cellular pathways. This binding can modulate enzymatic activities or receptor functions, leading to therapeutic effects.

Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, the compound was assessed alongside other derivatives. The results indicated that it outperformed several analogs in inhibiting Salmonella typhi, showcasing its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Screening

A separate study focused on the anticancer properties of the compound revealed that it effectively inhibited the growth of MCF-7 breast cancer cells. The study highlighted that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The results suggest that further exploration into its use as an anticancer agent is warranted .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructure CharacteristicsUnique Features
3-(4-chlorobenzenesulfonyl)butyric acidContains a butyric acid moietyLacks the quinoline core
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-oneFluorine substitution instead of methoxyDifferent halogen substitution
3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-oneLacks the methoxyphenylmethyl groupSimpler structure without additional phenolic substitution

This table illustrates how the unique combination of functional groups in our compound contributes to its distinct biological activities compared to simpler derivatives.

Q & A

Basic Synthesis Methodology

Q: What are the key steps and reagents required for synthesizing 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one? A: The synthesis involves multi-step organic reactions:

Quinoline Core Formation : Start with cyclization of substituted anilines or keto-esters under acidic conditions.

Substituent Introduction :

  • 4-Chlorobenzenesulfonyl Group : Use 4-chlorobenzenesulfonyl chloride in a nucleophilic substitution or coupling reaction.
  • Methoxy and Methoxyphenylmethyl Groups : Employ alkylation with methyl iodide or 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Recrystallization or column chromatography is critical for isolating high-purity products.
Key reagents include sulfonyl chlorides, alkyl halides, and catalysts like palladium for coupling reactions. Reaction optimization (temperature: 60–100°C; solvent: DCM/DMSO) ensures yields >70% .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: Orthogonal techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl protons at δ 7.8–8.2 ppm; methoxy groups at δ 3.8–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₁ClNO₅S).
  • HPLC-PDA : Validates purity (>95%) and detects trace impurities from incomplete sulfonation or alkylation .

Key Structural Features Influencing Reactivity

Q: How do the sulfonyl and methoxyphenyl groups affect the compound’s chemical reactivity? A:

  • Sulfonyl Group : Enhances electrophilicity at the quinoline C-3 position, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions).
  • Methoxy Groups : Electron-donating effects stabilize the quinoline core but may reduce solubility in polar solvents.
  • Dihydroquinolin-4-one : The keto-enol tautomerism influences redox behavior, making the compound prone to oxidation (e.g., with KMnO₄) to quinoline N-oxide derivatives .

Advanced: Optimizing Synthesis Yield

Q: How can reaction conditions be optimized to improve yield while minimizing side products? A:

  • Temperature Control : Lower temperatures (40–60°C) reduce side reactions during sulfonation.
  • Catalyst Screening : Pd(OAc)₂/Xantphos improves coupling efficiency for methoxyphenylmethyl introduction.
  • Solvent Selection : Polar aprotic solvents (DMSO) enhance solubility of intermediates.
  • In Situ Monitoring : Use TLC or FTIR to track reaction progress and terminate before byproduct formation .

Advanced: Addressing Biological Data Discrepancies

Q: How should researchers resolve contradictions in reported antioxidant or cytotoxic activity data? A:

Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and antioxidant protocols (DPPH/ABTS).

Purity Verification : Re-test compounds with HPLC-confirmed purity to exclude impurity-driven effects.

Structural Analog Comparison : Test derivatives (e.g., replacing chlorobenzenesulfonyl with fluorobenzoyl) to isolate active pharmacophores .

Advanced: Comparative Pharmacological Studies

Q: What methodological approaches are recommended for comparing this compound to other quinoline derivatives? A:

  • In Vitro Screening : Parallel testing against chloroquine (antimalarial) or camptothecin (anticancer) using dose-response curves (IC₅₀ calculations).
  • SAR Analysis : Systematically modify substituents (e.g., sulfonyl vs. carbonyl) and assess impact on bioactivity.
  • Molecular Docking : Predict binding affinity to targets like topoisomerase II or PfATP6 to rationalize observed differences .

Advanced: Stability Under Various Conditions

Q: How does the compound degrade under hydrolytic or oxidative conditions, and how can stability be enhanced? A:

  • Hydrolysis : The sulfonyl group hydrolyzes in strong acids (HCl, 80°C) to 4-chlorobenzenesulfonic acid.
  • Oxidation : The dihydroquinolin-4-one core oxidizes to quinoline N-oxide in H₂O₂.
  • Stabilization Strategies : Lyophilization for storage, or formulation with cyclodextrins to protect reactive sites .

Advanced: Reaction Mechanism Elucidation

Q: What experimental methods can elucidate the mechanism of sulfonation at the quinoline C-3 position? A:

  • Kinetic Studies : Monitor sulfonation rates under varying pH and temperature to identify rate-determining steps.
  • Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to track incorporation efficiency.
  • DFT Calculations : Model transition states to predict regioselectivity .

Advanced: Designing Bioactivity Experiments

Q: How should researchers design dose-response studies to evaluate anticancer potential? A:

  • Cell Line Panel : Include diverse cancer types (e.g., MCF-7, A549) and normal cells (HEK293) for selectivity assessment.
  • Combination Therapy : Test synergism with cisplatin or paclitaxel using Chou-Talalay analysis.
  • Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential via flow cytometry .

Advanced: Environmental Impact Assessment

Q: What methodologies assess the environmental fate of this compound? A:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
  • Computational Models : EPI Suite predicts bioaccumulation potential (BCF) and persistence (DT₅₀) .

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